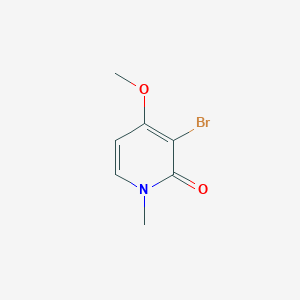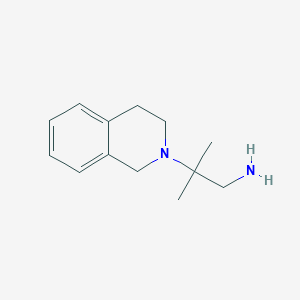
2-(3,4-二氢-2(1H)-异喹啉基)-2-甲基-1-丙胺
描述
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
科学研究应用
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
Target of Action
The compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a member of the 3,4-dihydro-2(1H)-quinolinone family . Compounds in this family are known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure .
Mode of Action
The interaction of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine with its targets can result in a variety of changes. For instance, inhibition of phosphodiesterase can increase the levels of cyclic AMP or cyclic GMP, leading to changes in cellular signaling . Blocking of β-adrenergic receptors can affect heart rate and blood pressure . Antagonism of vasopressin receptors can influence water balance in the body . Interaction with serotonin and dopamine receptors can modulate mood and behavior .
Biochemical Pathways
The compound can affect multiple biochemical pathways due to its interaction with various targets. For instance, it can influence the cyclic AMP and cyclic GMP signaling pathways through its inhibition of phosphodiesterase . It can also affect the adrenergic signaling pathway through its blocking of β-adrenergic receptors . Furthermore, it can influence the serotonin and dopamine signaling pathways through its interaction with serotonin and dopamine receptors .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the physiological context. For example, inhibition of phosphodiesterase can lead to changes in cellular signaling, potentially affecting a variety of cellular processes . Blocking of β-adrenergic receptors can lead to changes in heart rate and blood pressure . Antagonism of vasopressin receptors can lead to changes in water balance . Interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
生化分析
Biochemical Properties
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and biomolecules, influencing their activity and function. This compound has been shown to inhibit phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine increases the levels of cAMP and cGMP, leading to various physiological effects .
Additionally, 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine interacts with β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These interactions can modulate neurotransmitter signaling and influence various physiological processes.
Cellular Effects
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by increasing the levels of cAMP and cGMP, this compound can activate protein kinase A (PKA) and protein kinase G (PKG), leading to the phosphorylation of target proteins and subsequent changes in cellular activities .
In neuronal cells, 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine can enhance neurotransmitter release and synaptic plasticity by modulating the activity of neurotransmitter receptors . In other cell types, such as smooth muscle cells, this compound can induce relaxation by reducing intracellular calcium levels and inhibiting myosin light chain kinase activity .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine involves several key interactions at the molecular level. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cAMP and cGMP . This leads to an accumulation of these cyclic nucleotides, which in turn activates PKA and PKG.
Furthermore, 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine can bind to β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression, protein phosphorylation, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine vary with different dosages in animal models. At low to moderate doses, this compound can enhance neurotransmitter signaling, induce smooth muscle relaxation, and modulate various physiological processes . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity, cardiotoxicity, or gastrointestinal disturbances . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or membrane-bound organelles, where it can interact with specific biomolecules and exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the 3,4-dihydroisoquinoline derivative.
Alkylation: The final step involves the alkylation of the 3,4-dihydroisoquinoline derivative with 2-bromo-2-methylpropane to yield 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the isoquinoline derivative.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydro-2(1H)-pyridyl)-2-methyl-1-propanamine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
2-(3,4-Dihydro-2(1H)-quinolinyl)-2-methyl-1-propanamine: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is unique due to its specific isoquinoline core, which imparts distinct biological activities and chemical reactivity compared to its pyridine and quinoline analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZNMAAWLDJWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588149 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891642-99-2 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


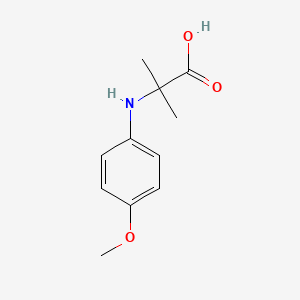
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
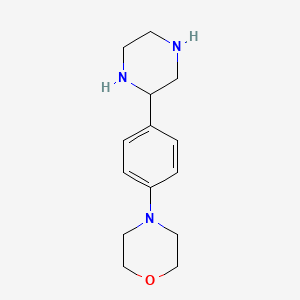
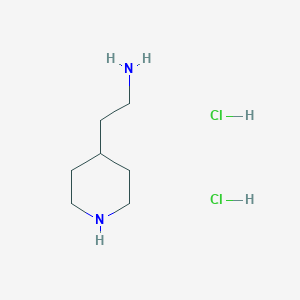

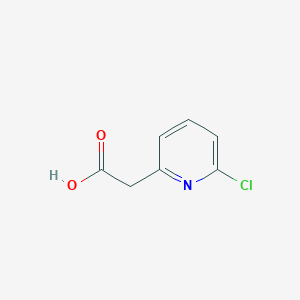
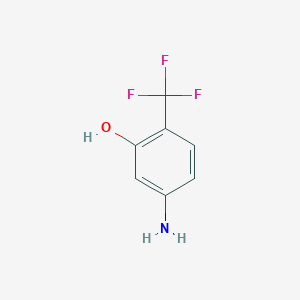
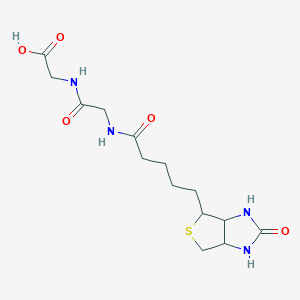
![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)
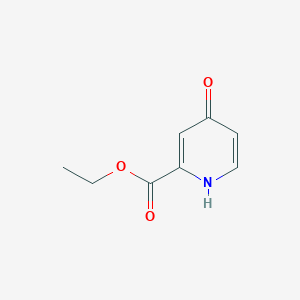
![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)
